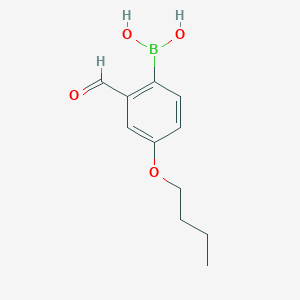

(4-Butoxy-2-formylphenyl)boronic acid

Description

Properties

CAS No. |

1191063-61-2 |

|---|---|

Molecular Formula |

C11H15BO4 |

Molecular Weight |

222.05 g/mol |

IUPAC Name |

(4-butoxy-2-formylphenyl)boronic acid |

InChI |

InChI=1S/C11H15BO4/c1-2-3-6-16-10-4-5-11(12(14)15)9(7-10)8-13/h4-5,7-8,14-15H,2-3,6H2,1H3 |

InChI Key |

HDEKORLJQNHWOH-UHFFFAOYSA-N |

Canonical SMILES |

B(C1=C(C=C(C=C1)OCCCC)C=O)(O)O |

Origin of Product |

United States |

Foundational & Exploratory

(4-Butoxy-2-formylphenyl)boronic acid CAS 1191063-61-2 properties

The following technical guide details the properties, synthesis, and applications of (4-Butoxy-2-formylphenyl)boronic acid (CAS 1191063-61-2). This document is structured for researchers in medicinal chemistry and materials science, focusing on its critical role as a precursor to benzoxaborole therapeutics.

CAS: 1191063-61-2 Formula: C₁₁H₁₅BO₄ Molecular Weight: 222.05 g/mol IUPAC Name: (4-Butoxy-2-formylphenyl)boronic acid Synonyms: 5-Butoxy-1-hydroxy-1,3-dihydro-2,1-benzoxaborole (Cyclic tautomer)[1]

Executive Summary

(4-Butoxy-2-formylphenyl)boronic acid is a bifunctional organoboron scaffold characterized by the presence of an ortho-formyl group relative to the boronic acid moiety.[1] This structural arrangement is chemically significant because it allows the molecule to exist in a dynamic equilibrium between an open boronic acid form and a cyclic benzoxaborole hemiacetal.[1]

In drug discovery, this compound serves as a critical building block for benzoxaborole therapeutics (analogous to Tavaborole and Crisaborole), a class of drugs known for their ability to engage biological targets via reversible covalent bonding (e.g., trapping the cis-diol of tRNA at the editing site of leucyl-tRNA synthetase). Additionally, it functions as a versatile intermediate in Suzuki-Miyaura cross-coupling reactions for constructing biaryl aldehydes.[1]

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6]

The Benzoxaborole Equilibrium

Unlike standard phenylboronic acids, CAS 1191063-61-2 does not exist solely as a planar trigonal species.[1] In solution and solid state, the electrophilic boron atom interacts with the oxygen of the ortho-formyl group, favoring the formation of a cyclic hemiacetal (benzoxaborole).

-

Open Form: Reactive aldehyde available for reductive amination or olefination.[1]

-

Closed Form (Cyclic): Chemically robust, water-soluble, and resistant to protodeboronation compared to the open form.

Structural Tautomerism: The "4-butoxy" substituent on the phenylboronic acid ring corresponds to the 5-position on the benzoxaborole ring system.[1]

Figure 1: The dynamic equilibrium between the open boronic acid and the closed benzoxaborole tautomer.

Key Properties Table[1]

| Property | Data | Technical Note |

| Appearance | White to off-white powder | Often crystallizes as the cyclic benzoxaborole.[1] |

| Melting Point | 135–140 °C (Estimated) | Broad range due to dehydration to boroxine anhydrides upon heating. |

| Solubility | DMSO, Methanol, DCM | High solubility in organic solvents; moderate water solubility (enhanced in cyclic form). |

| pKa | ~7.0–7.5 | More acidic than phenylboronic acid (pKa ~8.8) due to the electron-withdrawing formyl group and cyclic strain.[1] |

| Stability | Air-stable, Hygroscopic | Prone to trimerization (boroxine formation) in dry conditions. |

Synthetic Utility & Protocols

Synthesis Route

The synthesis typically employs a bromine-lithium exchange on a protected aldehyde precursor to ensure regioselectivity.[1]

Protocol: Synthesis from 2-Bromo-5-butoxybenzaldehyde

-

Protection: Convert 2-bromo-5-butoxybenzaldehyde to its diethyl acetal using triethyl orthoformate and catalytic p-TsOH in ethanol. This prevents nucleophilic attack on the aldehyde during lithiation.[1]

-

Metalation: Treat the acetal (1.0 eq) with n-Butyllithium (1.1 eq) in anhydrous THF at -78°C. The bromine at the C1 position undergoes Li-Hal exchange.

-

Borylation: Quench the lithiated intermediate with Triisopropyl borate (B(OiPr)3, 1.2 eq) at -78°C, then warm to room temperature.

-

Hydrolysis & Cyclization: Acidic hydrolysis (2M HCl) removes the acetal protection and hydrolyzes the boronate ester.[1] The free aldehyde and boronic acid spontaneously cyclize to the benzoxaborole product.

Figure 2: Synthetic workflow for CAS 1191063-61-2 via metal-halogen exchange.[1]

Reactivity Profile

Researchers must choose reaction conditions based on which functional group (Aldehyde vs. Boron) is the target.

-

Suzuki-Miyaura Coupling:

-

Challenge: The ortho-formyl group can inhibit transmetallation or lead to side reactions (e.g., Cannizzaro).

-

Solution: Use mild bases (K3PO4) and bulky phosphine ligands (e.g., SPhos, XPhos) to accelerate coupling before side reactions occur.

-

-

Reductive Amination:

-

The aldehyde reacts with amines to form imines.[1] The boronic acid remains intact (or forms a B-N coordinate bond), creating boron-containing peptidomimetics .

-

Reagent: NaBH(OAc)3 is preferred over NaBH4 to avoid reducing the aldehyde to an alcohol.

-

Applications in Drug Development[1][2][7][8]

Benzoxaborole Scaffolds (Medicinal Chemistry)

This compound is a direct structural analog of Tavaborole (AN2690), an antifungal drug. The 5-butoxy substitution (relative to the benzoxaborole numbering) modulates lipophilicity (LogP), enhancing membrane permeability compared to the fluoro-analog.

-

Mechanism of Action: The empty p-orbital of the boron atom forms a reversible covalent bond with oxygen-rich nucleophiles in biological targets (e.g., the 2',3'-diol of adenosine in tRNA).

-

Therapeutic Areas:

Bioconjugation

The unique ability of the benzoxaborole moiety to bind cis-diols (sugars, RNA) under physiological pH makes CAS 1191063-61-2 a valuable tag for developing sugar-responsive sensors or drug delivery systems that release payload in response to high glucose concentrations.[1]

Handling & Safety Protocols

-

Storage: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen). The compound is hygroscopic; moisture promotes the formation of variable hydrates.

-

Safety:

-

GHS Classification: Skin Irritant (H315), Eye Irritant (H319), STOT SE 3 (H335).

-

PPE: Wear nitrile gloves and safety goggles. Handle in a fume hood to avoid inhalation of dust.

-

-

Stability Check: Verify purity via 11B-NMR .

-

Benzoxaborole signal: ~30 ppm (broad).

-

Boronic acid signal: ~28–30 ppm.[2]

-

Boronate ester (impurities): ~20 ppm.

-

References

-

Benzoxaborole Equilibrium: Adamczyk-Woźniak, A., et al. "Characterization of the Dynamic Equilibrium between Closed and Open Forms of the Benzoxaborole Pharmacophore."[3] Journal of Medicinal Chemistry, 2009.

-

Synthesis of 2-Formylphenylboronic Acids: Latta, R., et al. "Synthesis and Reactivity of 2-Formylphenylboronic Acids."[1] Organic Letters, 2007.

-

Tavaborole Analogues: Baker, S. J., et al. "Discovery of a New Boron-Containing Antifungal Agent, 5-Fluoro-1,3-dihydro-1-hydroxy-2,1-benzoxaborole (AN2690)."[1][4] Journal of Medicinal Chemistry, 2006.[5]

-

Voxelotor & Hemoglobin Modulators: Vichinsky, E., et al. "A Phase 3 Randomized Trial of Voxelotor in Sickle Cell Disease." New England Journal of Medicine, 2019. (Contextual reference for aldehyde-drug class).

Sources

- 1. Benzoxaboroles for Drug Design - Enamine [enamine.net]

- 2. DSpace Repository :: Login [udspace.udel.edu]

- 3. researchgate.net [researchgate.net]

- 4. Discovery of a new boron-containing antifungal agent, 5-fluoro-1,3-dihydro-1-hydroxy-2,1- benzoxaborole (AN2690), for the potential treatment of onychomycosis. | Sigma-Aldrich [sigmaaldrich.com]

- 5. Discovery of a new boron-containing antifungal agent, 5-fluoro-1,3-dihydro-1-hydroxy-2,1- benzoxaborole (AN2690), for the potential treatment of onychomycosis - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-Formyl-4-butoxyphenylboronic Acid: Synthesis, Properties, and Applications in Modern Organic Chemistry

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-formyl-4-butoxyphenylboronic acid, a bifunctional organoboron compound with significant potential in organic synthesis and medicinal chemistry. Due to the limited availability of direct literature on this specific analogue, this guide draws upon established principles and the well-documented chemistry of its close relative, 2-formyl-4-methoxyphenylboronic acid, to project its synthesis, properties, and applications. The core utility of this class of molecules lies in their capacity to act as versatile building blocks, particularly in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling.[1] This guide details a proposed synthetic pathway, key characterization techniques, and a thorough exploration of its anticipated reactivity and applications in the development of complex molecules for the pharmaceutical and material science sectors.

Introduction and Core Molecular Attributes

2-Formyl-4-butoxyphenylboronic acid is an aromatic compound featuring a phenyl ring substituted with a boronic acid group, a formyl (aldehyde) group, and a butoxy group. The strategic placement of these functional groups imparts a unique reactivity profile, making it a valuable intermediate for the synthesis of complex organic scaffolds.

The boronic acid moiety is a cornerstone of modern organic synthesis, most notably for its role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, which facilitates the formation of carbon-carbon bonds.[2] The aldehyde group provides a reactive handle for a variety of transformations, including reductive amination, Wittig reactions, and the formation of Schiff bases. The butoxy group, a more lipophilic alternative to the commonly found methoxy group, can enhance the solubility of the molecule in organic solvents and influence the pharmacokinetic properties of downstream pharmaceutical compounds.[3]

Chemical Structure and SMILES

-

Chemical Name: 2-Formyl-4-butoxyphenylboronic acid

-

Inferred Molecular Formula: C₁₁H₁₅BO₄

-

Inferred SMILES: CCCCOc1ccc(B(O)O)c(c1)C=O

Below is a 2D representation of the inferred chemical structure:

Caption: Inferred 2D structure of 2-formyl-4-butoxyphenylboronic acid.

Proposed Synthesis Pathway

A plausible and efficient synthesis of 2-formyl-4-butoxyphenylboronic acid can be designed based on established synthetic methodologies for related compounds. A two-step approach starting from commercially available 3-bromo-4-hydroxybenzaldehyde is proposed.

Step 1: Williamson Ether Synthesis

The initial step involves the alkylation of the phenolic hydroxyl group of 3-bromo-4-hydroxybenzaldehyde with a suitable butylating agent, such as 1-bromobutane, via a Williamson ether synthesis.[3]

Caption: Proposed synthesis of 3-bromo-4-butoxybenzaldehyde.

Experimental Protocol:

-

To a solution of 3-bromo-4-hydroxybenzaldehyde (1.0 eq) in a polar aprotic solvent such as N,N-dimethylformamide (DMF), add potassium carbonate (K₂CO₃, 1.5 eq) as a base.

-

To this stirred suspension, add 1-bromobutane (1.2 eq).

-

Heat the reaction mixture at 60-80 °C and monitor the progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction to room temperature and pour it into water.

-

Extract the aqueous layer with an organic solvent such as ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 3-bromo-4-butoxybenzaldehyde.

Step 2: Miyaura Borylation

The second step involves the conversion of the aryl bromide to the corresponding boronic acid via a palladium-catalyzed Miyaura borylation reaction using bis(pinacolato)diboron (B₂pin₂) as the boron source.[4]

Caption: Proposed Miyaura borylation and subsequent hydrolysis.

Experimental Protocol:

-

In a glovebox, combine 3-bromo-4-butoxybenzaldehyde (1.0 eq), bis(pinacolato)diboron (1.1 eq), potassium acetate (KOAc, 1.5 eq), and [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.03 eq) in a dry Schlenk flask.

-

Add anhydrous 1,4-dioxane to the flask.

-

Heat the reaction mixture at 80-100 °C under an inert atmosphere (e.g., nitrogen or argon) for several hours, monitoring by gas chromatography-mass spectrometry (GC-MS) or TLC.

-

Once the starting material is consumed, cool the reaction to room temperature.

-

The resulting pinacol ester can be isolated or, more commonly, hydrolyzed directly. For hydrolysis, add an aqueous acid solution (e.g., 1 M HCl) and stir vigorously until the ester is cleaved to the boronic acid.

-

Extract the product with an organic solvent, wash with brine, dry, and concentrate.

-

The crude 2-formyl-4-butoxyphenylboronic acid can be purified by recrystallization or precipitation.

Physicochemical Properties and Characterization

The physicochemical properties of 2-formyl-4-butoxyphenylboronic acid can be predicted based on its structure and comparison with its methoxy analogue.

| Property | Predicted Value/Observation for 2-formyl-4-butoxyphenylboronic acid | Data for 2-formyl-4-methoxyphenylboronic acid |

| Appearance | White to off-white solid | White to slightly yellow crystalline powder[1] |

| Molecular Weight | 222.06 g/mol | 179.97 g/mol [1] |

| Melting Point | Expected to be lower than the methoxy analogue due to the flexible butoxy chain | 161 °C[1] |

| Solubility | Soluble in polar organic solvents (e.g., methanol, THF, DMSO), sparingly soluble in nonpolar solvents and water. | Soluble in many organic solvents. |

| Storage | Store in a cool, dry place under an inert atmosphere to prevent dehydration to the boroxine and potential oxidation. | Store at 2-8 °C[5] |

Key Characterization Techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are essential for confirming the structure. Key signals would include the aldehyde proton (~10 ppm), aromatic protons, the butoxy chain protons, and the broad singlet for the B(OH)₂ protons.[6]

-

Mass Spectrometry (MS): To confirm the molecular weight.[6]

-

Infrared (IR) Spectroscopy: To identify the characteristic vibrational frequencies of the functional groups, such as the C=O stretch of the aldehyde and the O-H stretch of the boronic acid.[6]

Applications in Organic Synthesis and Drug Discovery

The dual functionality of 2-formyl-4-butoxyphenylboronic acid makes it a highly valuable building block in several areas of chemical research.

Suzuki-Miyaura Cross-Coupling Reactions

The primary application of this compound is in Suzuki-Miyaura cross-coupling reactions to synthesize biaryl and heteroaryl compounds.[7] The formyl and butoxy groups are generally well-tolerated under typical Suzuki-Miyaura conditions.

Caption: General scheme of a Suzuki-Miyaura coupling reaction.

Generalized Experimental Protocol for Suzuki-Miyaura Coupling:

-

To a mixture of 2-formyl-4-butoxyphenylboronic acid (1.0-1.5 eq), the aryl or heteroaryl halide (1.0 eq), and a suitable base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄, 2.0-3.0 eq) in a reaction vessel, add a solvent system (e.g., dioxane/water, toluene/water, or DMF).

-

Degas the mixture by bubbling with an inert gas for 15-30 minutes.

-

Add a palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, or a palladacycle, 1-5 mol%).[8]

-

Heat the reaction mixture under an inert atmosphere until the starting materials are consumed (monitor by TLC or LC-MS).

-

Cool the reaction, dilute with water, and extract with an organic solvent.

-

Wash, dry, and concentrate the organic phase.

-

Purify the product by column chromatography or recrystallization.

The resulting biaryl aldehydes are valuable intermediates for the synthesis of a wide range of biologically active molecules and functional materials.

Other Synthetic Transformations

The aldehyde functionality can be further elaborated post-coupling or on the boronic acid itself, providing access to a diverse array of chemical structures. Some key transformations include:

-

Reductive Amination: To introduce amine functionalities.

-

Wittig and Horner-Wadsworth-Emmons Reactions: For the formation of alkenes.

-

Condensation Reactions: To form imines (Schiff bases) and other derivatives.

Relevance in Drug Discovery

Formylphenylboronic acids are recognized as important building blocks in the synthesis of pharmaceutical compounds.[9] The boronic acid moiety itself can act as a pharmacophore, for instance, as a serine protease inhibitor.[10] The butoxy group can enhance membrane permeability and metabolic stability compared to a methoxy group, potentially leading to improved drug candidates.

Conclusion

2-Formyl-4-butoxyphenylboronic acid, while not extensively documented, represents a promising and versatile building block for organic chemists. Based on the well-established chemistry of its analogues, this guide provides a robust framework for its synthesis, characterization, and application. Its unique combination of a reactive boronic acid, a modifiable aldehyde, and a lipophilic butoxy group makes it a valuable tool for the construction of complex molecular architectures with potential applications in drug discovery, agrochemicals, and materials science. Further research into the specific properties and reactivity of this compound is warranted to fully unlock its synthetic potential.

References

- Stevens, D. R. (1955). PREPARATION OF ¿erf-BUTYL ARYL ETHERS. Journal of Organic Chemistry.

- Majer, J., & Srogl, J. (2009). Synthesis of Aryl Alkyl Ethers by Alkylation of Phenols with Quaternary Ammonium Salts.

- Stevens, D. R. (1955). PREPARATION OF ¿erf-BUTYL ARYL ETHERS. The Journal of Organic Chemistry, 20(9), 1169-1171.

- Bentham Science Publishers. (2013). Conversion of Phenols into Aryl Tert-Butyl Ethers Under Mitsunobu Conditions Utilizing Neighboring Group Contribution. Letters in Organic Chemistry, 10(1), 2-7.

-

Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2026). The Chemistry of 4-Formylphenylboronic Acid: Synthesis, Properties, and Applications for Suppliers. Retrieved from [Link]

- MDPI. (2025). Design and Synthesis of Arylboronic Acid Chemosensors for the Fluorescent-Thin Layer Chromatography (f-TLC) Detection of Mycolactone. Molecules, 30(14), 1-20.

- Beilstein-Institut. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry, 14, 2336-2344.

-

ResearchGate. (2025). Design and Synthesis of Arylboronic Acid Chemosensors for the Fluorescent-Thin Layer Chromatography (f-TLC) Detection of Mycolactone. Retrieved from [Link]

-

Phenylboronic Acid: The 'Versatile Tool' in Organic Synthesis and Biomedicine. (n.d.). Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Retrieved from [Link]

-

Matrix Fine Chemicals GmbH. (n.d.). (2-FORMYL-4-METHOXYPHENYL)BORONIC ACID | CAS 139962-95-1. Retrieved from [Link]

- Journal of Nanostructures. (2024). The Suzuki-Miyaura Reaction of Phenylboronic Acid with Different Aryl Halides Catalyzed with Cu (II) Salen Complex@KCC-1 as a Recyclable Heterogeneous Catalyst. Journal of Nanostructures, 14(3), 643-656.

-

Organic Chemistry Portal. (n.d.). Aryl ether synthesis by etherification (alkylation). Retrieved from [Link]

- SciELO México. (2018). "Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergraduate students. Educación Química, 29(2), 53-59.

-

DRUG REGULATORY AFFAIRS INTERNATIONAL. (2015). Arylboronic Acids. Retrieved from [Link]

- National Center for Biotechnology Information. (2024).

- American Chemical Society. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion−Ate Interface. Accounts of Chemical Research, 55(10), 1365-1382.

-

ChemSynthesis. (2025). 4-Butoxybenzaldehyde. Retrieved from [Link]

- American Chemical Society. (2007). One-Pot Synthesis of Arylboronic Acids and Aryl Trifluoroborates by Ir-Catalyzed Borylation of Arenes. Organic Letters, 9(5), 773-776.

-

ResearchGate. (2025). 2-[4-(2-Formylphenoxy)butoxy]benzaldehyde. Retrieved from [Link]

- Google Patents. (n.d.). EP0025883A1 - Electrochemical process for the preparation of 4-tert.-butoxy-benzaldehyde-dialkylacetals, their use and 4-tert.

-

PubChem. (n.d.). 4-Formyl-2-methoxyphenylboronic acid. Retrieved from [Link]

-

Wikipedia. (n.d.). 4-Formylphenylboronic acid. Retrieved from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. News - Phenylboronic Acid: The ‘Versatile Tool’ in Organic Synthesis and Biomedicine [shlzpharma.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. 2-ホルミル-4-メトキシフェニルボロン酸 97% | Sigma-Aldrich [sigmaaldrich.com]

- 6. mdpi.com [mdpi.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Investigation of the Suzuki–Miyaura cross-coupling reaction on a palladium H-beta zeolite with DFT calculations - PMC [pmc.ncbi.nlm.nih.gov]

- 9. nbinno.com [nbinno.com]

- 10. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC [pmc.ncbi.nlm.nih.gov]

The Dynamic Equilibrium of 2-Formylphenylboronic Acid and Benzoxaborole

An In-Depth Technical Guide for Medicinal Chemists and Structural Biologists

Executive Summary

The equilibrium between 2-formylphenylboronic acid (2-FPBA) and its cyclic hemiacetal tautomer, benzoxaborole, represents a unique structural motif in medicinal chemistry. Unlike typical boronic acids, this system undergoes a reversible ring-closure that significantly alters its physicochemical properties, Lewis acidity, and binding kinetics. This guide dissects the thermodynamics, kinetics, and spectral characteristics of this equilibrium, providing actionable protocols for researchers developing boron-based pharmacophores such as Tavaborole and Crisaborole.

Part 1: Mechanistic Foundations

1.1 The Ring-Chain Tautomerism

The core of this system is the reversible nucleophilic attack of the boronic acid hydroxyl group onto the ortho-formyl group. This is not a simple cyclization but a dynamic equilibrium between an open aldehyde form and a closed cyclic hemiacetal (benzoxaborole).

-

Open Form (2-FPBA): Characterized by a free aldehyde (

) and a trigonal planar boronic acid ( -

Closed Form (Neutral Benzoxaborole): The oxygen of the boronic acid forms a dative bond with the carbonyl carbon, resulting in a five-membered oxaborole ring. Crucially, in the neutral state, the boron atom retains significant

character but is highly strained, making it exceptionally Lewis acidic. -

Closed Form (Anionic/Adduct): Upon binding a nucleophile (e.g.,

or a diol), the boron rehybridizes to

1.2 Thermodynamic Drivers

The equilibrium constant (

-

Solvent Polarity: Water and protic solvents stabilize the polar closed form and the tetrahedral anion. In non-polar aprotic solvents (e.g.,

), the open form is often more detectable, though the closed form remains dominant for the parent compound. -

Ring Strain vs. Lewis Acidity: The formation of the 5-membered ring introduces strain. However, this strain dramatically lowers the

of the boron center (from ~8.8 for phenylboronic acid to ~7.3 for benzoxaborole). The system "pays" the energetic cost of strain to achieve a more stable anionic state at physiological pH.

Figure 1: The dynamic equilibrium pathway. The neutral closed form is a "pre-activated" electrophile, ready to accept nucleophiles to relieve ring strain.

Part 2: Factors Influencing Equilibrium

2.1 Substituent Effects (Hammett Correlation)

The electronic nature of the aromatic ring substituents dictates the

-

Electron-Withdrawing Groups (EWGs): Substituents like Fluorine (e.g., in Tavaborole) increase the electrophilicity of the boron and the carbonyl carbon, strongly favoring the closed form and lowering the

. -

Electron-Donating Groups (EDGs): Groups like methoxy destabilize the negative charge buildup on the boron in the transition state, shifting the equilibrium slightly toward the open form or raising the

.

2.2 Solvent Systems

| Solvent | Dominant Species | Mechanism of Stabilization |

| Closed (Anionic/Neutral) | Hydrogen bonding stabilizes the hemiacetal hydroxyl; high dielectric constant supports ionization. | |

| DMSO- | Closed (Neutral) | Strong H-bond acceptor solvent stabilizes the latent acidity of the B-OH. |

| Mixed / Open | Lack of H-bonding capability can trap the open form, especially if steric bulk is present. |

Part 3: Analytical Characterization Protocols

To rigorously characterize this equilibrium, one must use a combination of

3.1

NMR Diagnostics

The most distinct marker is the fate of the formyl proton.

-

Open Form: Look for a sharp singlet at

10.0 - 10.5 ppm (Aldehyde -

Closed Form: Look for a singlet or doublet (if coupling to OH persists) at

5.8 - 6.5 ppm (Hemiacetal methine

3.2

NMR Diagnostics

Boron NMR provides direct insight into hybridization.

-

Trigonal (

): Resonates downfield at -

Tetrahedral (

): Resonates upfield at

3.3 Experimental Protocol: Determining

Objective: Calculate the equilibrium constant between open and closed forms.

-

Sample Preparation: Dissolve 10 mg of the benzoxaborole derivative in 0.6 mL of a mixed solvent system (e.g.,

9:1) to slow exchange rates. -

Acquisition: Acquire a quantitative

NMR (relaxation delay -

Integration: Integrate the aldehyde peak (

, ~10 ppm) and the hemiacetal methine peak ( -

Calculation:

Part 4: Applications in Drug Discovery[3]

The benzoxaborole scaffold is not just a chemical curiosity; it is a privileged pharmacophore.

4.1 Mechanism of Action: tRNA Synthetase Inhibition (Tavaborole)

Tavaborole treats onychomycosis by inhibiting fungal leucyl-tRNA synthetase (LeuRS).

-

Target: The editing domain of LeuRS.

-

Binding Mode: The boron atom of the benzoxaborole forms a reversible covalent adduct with the 2',3'-diol of the terminal adenosine (A76) of tRNA.

-

Result: This traps the tRNA in the editing site, forming a stable tRNA-benzoxaborole adduct that prevents protein synthesis.

4.2 Stability and Reactivity

The "closed" benzoxaborole form protects the aldehyde from oxidation (to carboxylic acid) while maintaining the boron in a reactive, Lewis-acidic state. This "masked" aldehyde/boronic acid duality is key to its oral bioavailability and metabolic stability compared to simple phenylboronic acids.

Figure 2: Therapeutic mechanism. The benzoxaborole acts as a transition-state mimic, trapping the tRNA via the cis-diol functionality.

References

-

Benzoxaboroles – Old compounds with new applications. Source: Adamczyk-Woźniak, A., et al. (2015). Journal of Organometallic Chemistry.

-

A tautomeric equilibrium between functionalized 2-formylphenylboronic acids and corresponding 1,3-dihydro-1,3-dihydroxybenzo[c][2,1]oxaboroles. Source: Luliński, S., et al. (2007). New Journal of Chemistry. [3]

-

Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Source: Das, B.C., et al. (2022). Molecules.

-

Benzoxaboroles for Drug Design. Source: Enamine Ltd.

-

Characterization of the Dynamic Equilibrium between Closed and Open Forms of the Benzoxaborole Pharmacophore. Source: Tomsho, J.W., et al. (2012). ACS Medicinal Chemistry Letters.

Sources

- 1. Synthesis and physicochemical evaluation of phosphorus( iii ) and phosphorus( v ) substituted benzoxaboroles - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB01146A [pubs.rsc.org]

- 2. Recent Advancements in the Diversification and Applications of Boron-Containing Compounds in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

The Ortho-Formyl Boronic Acid Scaffold: Aqueous Stability, Tautomerism, and Bioconjugation Mechanics

Executive Summary

2-Formylphenylboronic acid (2-FPBA) is not merely a functionalized building block; it is a "chameleon" scaffold that exists in a dynamic equilibrium between an open aldehyde form and a closed cyclic hemi-ester known as 1-hydroxybenzoxaborole .

This structural duality confers unique stability properties in aqueous media that distinguish it from standard phenylboronic acids (PBAs). While typical PBAs are prone to oxidative deboronation and require high pH for diol binding, the 2-FPBA scaffold exhibits enhanced resistance to Reactive Oxygen Species (ROS) , improved water solubility, and the ability to form kinetically active yet thermodynamically stable iminoboronate conjugates with amines.

This guide details the physicochemical stability of 2-FPBA, its tautomeric mechanics, and its application as a privileged motif in reversible covalent drug discovery and bioconjugation.

Part 1: The Structural Equilibrium (The "Why")

The core stability of 2-FPBA in water is dictated by ring-chain tautomerism. Unlike para- or meta-formyl isomers, the ortho-substitution allows the Lewis-acidic boron center to interact intramolecularly with the Lewis-basic carbonyl oxygen (or the hydrated gem-diol).

The Tautomeric Mechanism

In organic solvents (e.g., DMSO), 2-FPBA often exists in the open aldehyde form. However, in aqueous solution (

Visualization: The Ring-Chain Equilibrium

The following diagram illustrates the dynamic shift between the open form and the cyclic benzoxaborole, which is the dominant species in neutral aqueous buffer.

Figure 1: The tautomeric equilibrium of 2-FPBA. In aqueous media, the closed hydroxybenzoxaborole form predominates, stabilizing the molecule against degradation.

Part 2: Aqueous Stability Profile

Oxidative Stability (ROS Resistance)

A major limitation of standard phenylboronic acids is their susceptibility to oxidative deboronation by hydrogen peroxide (

-

Mechanism of Protection: The cyclization of 2-FPBA reduces the Lewis acidity of the boron p-orbital and sterically hinders the attack of hydroperoxide anions.

-

Comparative Data: While 2-carboxyphenylboronic acid (benzoxaborolone) is the gold standard for oxidation resistance (

-fold > PBA), 2-FPBA derivatives still exhibit significantly higher stability than unsubstituted PBA.

Hydrolytic Stability & Solubility

Benzoxaboroles are generally more soluble in water than their open-chain counterparts due to the polar nature of the heterocyclic ring.

-

pH Tolerance: The scaffold is stable across a wide pH range (pH 2–11).

-

pKa Shift: The ring strain in the benzoxaborole form typically lowers the pKa (approx. 7.2–8.0) compared to PBA (approx.[1] 8.8). This makes the boron center more electrophilic at physiological pH, enhancing its reactivity toward diols (sugars) and nucleophilic amino acid side chains (Ser, Thr, Lys).

Table 1: Comparative Stability Metrics

| Feature | Phenylboronic Acid (PBA) | 2-Formyl PBA (Benzoxaborole) | Clinical Implication |

| Dominant Structure (Aq) | Open (Trigonal) | Cyclic (Benzoxaborole) | 2-FPBA has "masked" aldehyde. |

| Oxidative Stability | Low ( | Moderate-High | 2-FPBA resists physiological ROS. |

| Aqueous Solubility | Low (<10 mM typical) | High (>50 mM typical) | Better bioavailability. |

| Reactivity w/ Amines | Forms unstable Schiff base | Forms stable Iminoboronate | Basis for reversible covalent drugs. |

Part 3: The Iminoboronate Platform (Bioconjugation)

The most powerful application of 2-FPBA stability is in the formation of iminoboronates . When 2-FPBA reacts with a primary amine (e.g., Lysine

Mechanism of Action[2]

-

Imine Formation: The amine attacks the aldehyde (open form).

-

Intramolecular Trap: The nitrogen lone pair coordinates to the boron.

-

Stabilization: This forms a bicyclic aromatic system that is hydrolytically stable but reversible under specific conditions (e.g., competition with glutathione or low pH).

Visualization: Iminoboronate Workflow

Figure 2: The formation of the iminoboronate.[2] The N->B interaction locks the imine, preventing hydrolysis and conferring stability.

Part 4: Experimental Protocols

Protocol: NMR Determination of Tautomeric Ratio ( )

Objective: To quantify the ratio of open aldehyde to closed benzoxaborole in solution.

-

Preparation: Dissolve 2-FPBA (10 mg) in 600

L of solvent.-

Sample A: DMSO-

(Control: favors open form). -

Sample B:

with 10 mM Phosphate Buffer, pH 7.4 (Physiological).

-

-

Acquisition: Acquire

H NMR spectra (400 MHz or higher). -

Analysis:

-

Open Form: Look for the aldehyde proton singlet (

) at -

Closed Form: Look for the methine proton (

) of the hemi-acetal ring at

-

-

Calculation: Integrate the peaks.

Expected Result:

Protocol: Oxidative Stress Assay

Objective: To validate the stability of the 2-FPBA scaffold against ROS compared to phenylboronic acid.

-

Setup: Prepare 10 mM solutions of 2-FPBA and Phenylboronic Acid (PBA) in PBS (pH 7.4).

-

Challenge: Add Hydrogen Peroxide (

) to a final concentration of 10 mM (1:1 equivalent). -

Monitoring: Monitor the reaction via HPLC-UV (254 nm) or

H NMR at time points: 0, 1h, 4h, 24h.-

PBA Degradation Product: Phenol (significant shift in retention time/NMR).

-

2-FPBA Degradation Product: Salicylic acid / Salicylaldehyde (slower formation).

-

-

Success Criteria: 2-FPBA should show

intact scaffold at 4h, whereas PBA typically shows

References

-

Gao, X., et al. (2020). "Boronic Acid with High Oxidative Stability and Utility in Biological Contexts." Proceedings of the National Academy of Sciences (PNAS). [Link]

-

Wang, Y., et al. (2019).

-Nucleophiles at Neutral pH." Journal of the American Chemical Society. [Link] -

Adamczyk-Woźniak, A., et al. (2015). "Benzoxaboroles – Old compounds with new applications." Journal of Organometallic Chemistry. [Link]

-

Baker, S. J., et al. (2011). "Therapeutic potential of boron-containing compounds." Future Medicinal Chemistry. [Link]

-

Bandyopadhyay, A., & Gao, J. (2016). "Iminoboronate-Based Peptide Cyclization that Targets Histidine-Rich Proteins." Journal of the American Chemical Society. [Link]

Sources

(4-Butoxy-2-formylphenyl)boronic acid MSDS and safety data

The following technical guide details the safety, handling, and application profile for (4-Butoxy-2-formylphenyl)boronic acid , a specialized organoboron intermediate used in advanced medicinal chemistry.

Safety Data, Handling Protocols, and Synthetic Applications[1]

Part 1: Executive Summary

(4-Butoxy-2-formylphenyl)boronic acid is a dual-functionalized arylboronic acid derivative characterized by an ortho-formyl group and a para-butoxy ether chain.[1] This molecular architecture makes it a high-value scaffold in drug discovery, particularly for synthesizing benzoxaboroles or biaryl systems requiring post-coupling functionalization (e.g., reductive amination).

Due to the presence of both the boronic acid moiety (Lewis acidic) and the formyl group (electrophilic/oxidizable), this compound requires rigorous environmental control to prevent degradation via protodeboronation or oxidation.

Part 2: Chemical Identity & Physicochemical Profile[1][3]

| Property | Specification |

| Chemical Name | (4-Butoxy-2-formylphenyl)boronic acid |

| CAS Number | 1191063-61-2 |

| Molecular Formula | C₁₁H₁₅BO₄ |

| Molecular Weight | 222.05 g/mol |

| SMILES | CCCCOC1=CC(B(O)O)=C(C=O)C=C1 |

| Appearance | White to off-white powder (Solid) |

| Solubility | Soluble in DMSO, Methanol, DMF; Sparingly soluble in water |

| Melting Point | Predicted:[1][2][3] 115–130 °C (based on analogs; experimental data unavailable) |

| Purity Grade | Typically ≥95% (NMR/HPLC) for R&D applications |

Part 3: Hazard Identification (GHS Classification)

Note: Specific toxicological data for this exact CAS is limited. The classification below is derived from Structure-Activity Relationships (SAR) of close analogs (e.g., 4-formylphenylboronic acid).

GHS Label Elements

Signal Word: WARNING

| Hazard Class | Category | Hazard Statement | Code |

| Skin Corrosion/Irritation | 2 | Causes skin irritation.[1] | H315 |

| Serious Eye Damage/Irritation | 2A | Causes serious eye irritation. | H319 |

| STOT - Single Exposure | 3 | May cause respiratory irritation.[1] | H335 |

| Sensitization, Skin | 1 | May cause an allergic skin reaction (Aldehyde moiety). | H317 |

Precautionary Statements

-

Prevention:

-

P261: Avoid breathing dust/fume/gas/mist/vapors.[4]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P264: Wash skin thoroughly after handling.

-

-

Response:

-

P302+P352: IF ON SKIN: Wash with plenty of soap and water.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.

-

-

Storage:

-

P403+P233: Store in a well-ventilated place. Keep container tightly closed.

-

Part 4: Strategic Handling & Storage Protocols

The stability of (4-Butoxy-2-formylphenyl)boronic acid is compromised by two primary pathways: oxidation of the aldehyde and dehydration of the boronic acid to boroxines.[1]

Storage Conditions

-

Temperature: 2–8°C (Refrigerated). Room temperature storage significantly accelerates degradation.

-

Atmosphere: Inert Gas (Argon or Nitrogen). The formyl group is susceptible to autoxidation to the carboxylic acid (benzoic acid derivative) upon prolonged exposure to air.

-

Container: Tightly sealed glass vials with Teflon-lined caps. Parafilm sealing is recommended for long-term storage.[1]

Handling Best Practices

-

Moisture Control: Boronic acids exist in equilibrium with their trimeric anhydrides (boroxines). While this is reversible, excess moisture can promote protodeboronation (cleavage of the C-B bond), especially in the presence of the ortho-formyl group which may facilitate catalytic cleavage mechanisms.

-

Weighing: Weigh quickly in air, or preferably inside a glovebox or glovebag for high-precision stoichiometry.

Part 5: Application Context (Suzuki-Miyaura Coupling)

The primary utility of this compound is as a nucleophile in Palladium-catalyzed cross-coupling reactions.[1] The ortho-formyl group presents a unique challenge: it can act as a directing group but also makes the C-B bond more labile.[1]

Optimized Experimental Workflow

Reaction Type: Suzuki-Miyaura Cross-Coupling Critical Constraint: Avoid strong oxidizers (damages aldehyde) and harsh bases (can trigger Cannizzaro reaction).[1]

-

Catalyst: Pd(dppf)Cl₂ or Pd(PPh₃)₄ (0.05 eq).

-

Base: Mild bases are preferred, such as K₃PO₄ or Na₂CO₃ (2.0 eq). Avoid strong hydroxides if possible.

-

Solvent System: 1,4-Dioxane/Water (4:1) or DMF. Degassing is mandatory to prevent homocoupling.

-

Temperature: 80–90°C.

Mechanism & Utility Diagram

The following diagram illustrates the strategic value of this reagent, showing how the ortho-formyl group remains intact for secondary cyclization (e.g., to form isoquinolines).

Caption: Strategic workflow utilizing (4-Butoxy-2-formylphenyl)boronic acid for the modular synthesis of complex biaryl heterocycles.

Part 6: Emergency Response & Toxicology[1]

First Aid Measures

-

Eye Contact: Immediately flush with saline or water for 15 minutes. The aldehyde group makes this a potent irritant; seek medical attention if blurred vision persists.

-

Skin Contact: Wash with soap and water.[4] If redness or rash occurs (sensitization), consult a dermatologist.

-

Ingestion: Rinse mouth. Do NOT induce vomiting due to potential mucosal irritation.

Fire-Fighting Measures[1]

-

Media: Carbon dioxide (CO₂), dry chemical powder, or alcohol-resistant foam.

-

Hazards: Emits toxic fumes under fire conditions: Carbon oxides (CO, CO₂), Boron oxides.

Spill Containment[1]

-

Evacuate non-essential personnel.

-

Wear N95/P100 respirator and nitrile gloves.

-

Sweep up (do not dry sweep if dust is generated; use a damp cloth or wet-sweeping technique) to avoid aerosolizing the powder.

-

Place in a chemically resistant waste container labeled "Organic Solid - Boron Compound."[1]

References

-

BLD Pharm. (2024). (4-Butoxy-2-formylphenyl)boronic acid Product Page & Safety Data. Retrieved from

-

Fisher Scientific. (2025). Safety Data Sheet: 4-Formylphenylboronic acid (Analogous Safety Data). Retrieved from

-

Miyaura, N., & Suzuki, A. (1995).[5] "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds". Chemical Reviews, 95(7), 2457–2483.

-

Sigma-Aldrich. (2025). Boronic Acid Handling and Storage Guidelines. Retrieved from

-

Hairui Chemical. (2024). Product Catalog: CAS 1191063-61-2.[1][6][2][3][7][8] Retrieved from

Sources

- 1. (2-Formyl-4-(octyloxy)phenyl)boronic acid|BLD Pharm [bldpharm.com]

- 2. 1364685-32-4|(2-Ethoxy-6-formylphenyl)boronic acid|BLD Pharm [bldpharm.com]

- 3. 40138-18-9|5-Methoxy-2-formylphenylboronic acid|BLD Pharm [bldpharm.com]

- 4. fishersci.com [fishersci.com]

- 5. sites.pitt.edu [sites.pitt.edu]

- 6. (4-丁氧基-2-甲酰基苯基)硼酸_1191063-61-2_杭州海瑞化工有限公司 [hairuichem.com]

- 7. 871126-21-5|(4-Isopropoxy-2-methylphenyl)boronic acid|BLD Pharm [bldpharm.com]

- 8. 420800-55-1|(2-(Benzyloxy)-6-formylphenyl)boronic acid|BLD Pharm [bldpharm.com]

Technical Guide: Commercial Sourcing & Application of CAS 1191063-61-2

The following technical guide details the procurement, handling, and application of (4-Butoxy-2-formylphenyl)boronic acid (CAS 1191063-61-2), a specialized organoboron intermediate used in advanced medicinal chemistry.

Compound Identity: (4-Butoxy-2-formylphenyl)boronic acid Primary Application: Suzuki-Miyaura Cross-Coupling / SAR Exploration Document Type: Technical Whitepaper for Drug Development Professionals

Part 1: Executive Summary & Compound Profile

(4-Butoxy-2-formylphenyl)boronic acid (CAS 1191063-61-2) is a bifunctional building block critical for "scaffold hopping" in drug discovery. It allows medicinal chemists to simultaneously introduce a lipophilic ether moiety (butoxy group) and a reactive handle (formyl group) onto a biaryl core via palladium-catalyzed cross-coupling.

Chemical Identity

| Property | Specification |

| Chemical Name | (4-Butoxy-2-formylphenyl)boronic acid |

| CAS Number | 1191063-61-2 |

| Molecular Formula | C₁₁H₁₅BO₄ |

| Molecular Weight | 222.05 g/mol |

| Structural Features | Boronic Acid: Handle for C-C bond formation.Formyl Group (-CHO): Ortho-position; enables reductive amination or oxidation.Butoxy Group: Para-position; provides lipophilic bulk for hydrophobic pocket binding. |

| Solubility | Soluble in DMSO, Methanol, DMF. Sparingly soluble in water. |

Part 2: Commercial Supply Landscape

Sourcing 1191063-61-2 requires vigilance regarding purity and boroxine content . Boronic acids exist in equilibrium with their cyclic trimeric anhydrides (boroxines), which can artificially inflate apparent purity if not analyzed correctly.

Verified Suppliers & Procurement Strategy

The following suppliers have been identified as primary sources for research-grade material.

| Supplier | Grade | Typical Purity | Notes |

| BLD Pharm | Research | >97% | Major global supplier for this specific CAS. |

| HaiRui Chemical | Industrial | >95% | Suitable for scale-up synthesis (>100g). |

| Chem-Impex | Reagent | >98% | High reliability for small-scale medicinal chemistry. |

| Manchester Organics | Research | >95% | UK-based; good for European logistics. |

Procurement "Red Flags" (Quality Control)

When evaluating a Certificate of Analysis (CoA) for CAS 1191063-61-2, scrutinize the following:

-

Protodeboronation: Check 1H-NMR for the absence of 3-butoxybenzaldehyde (the product of C-B bond cleavage).

-

Oxidation: Ensure the formyl group has not oxidized to the carboxylic acid (check for broad -COOH singlet >11 ppm).

-

Stoichiometry: If the assay is based on elemental analysis, confirm whether the supplier calculates based on the free acid or the boroxine trimer.

Part 3: Handling, Storage, & Stability

Expert Insight: Boronic acids are Lewis acids and can degrade via auto-oxidation or protodeboronation, especially under basic conditions or in the presence of moisture.

Storage Protocol

-

Temperature: Store at 2–8°C .

-

Atmosphere: Hygroscopic. Long-term storage should be under Argon or Nitrogen .

-

Container: Amber glass vials with Teflon-lined caps to prevent moisture ingress and UV degradation of the aldehyde.

Stability Mechanism

The primary instability arises from the equilibrium between the monomeric acid and the cyclic boroxine. This is reversible and generally does not affect Suzuki coupling efficiency, but it complicates gravimetric stoichiometry.

Recommendation: For precise stoichiometry in parallel synthesis, convert the boronic acid to the pinacol ester immediately upon receipt if long-term stability is required.

Part 4: Experimental Application (Suzuki-Miyaura Coupling)

The following protocol is optimized for coupling CAS 1191063-61-2 with an aryl halide, preserving the sensitive aldehyde group.

Standard Operating Procedure (SOP)

Reagents:

-

Substrate: Aryl Bromide (1.0 equiv)

-

Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (0.05 equiv)

-

Base: K₂CO₃ (2.0 equiv, 2M aqueous solution)

-

Solvent: 1,4-Dioxane (degassed)

Workflow:

-

Charge: Add Aryl Bromide, Boronic Acid, and Pd catalyst to a reaction vial.

-

Inert: Purge vial with Nitrogen for 5 minutes.

-

Solvent: Add Dioxane and aqueous K₂CO₃ via syringe.

-

Heat: Stir at 80°C for 4–12 hours . Monitoring via LCMS is critical to prevent side reactions of the aldehyde.

-

Workup: Dilute with EtOAc, wash with brine, dry over Na₂SO₄.

-

Purification: Flash chromatography (Hexane/EtOAc).

Critical Control Point: Avoid using strong alkoxide bases (e.g., NaOtBu) or high temperatures (>100°C), which can induce Cannizzaro reactions or polymerization of the aldehyde.

Part 5: Visualization of Quality & Workflow

The following diagram illustrates the decision logic for accepting a batch of CAS 1191063-61-2 and integrating it into a synthesis workflow.

Caption: Quality Control and Decision Workflow for CAS 1191063-61-2 prior to synthesis.

Part 6: References

-

BLD Pharm. (4-Butoxy-2-formylphenyl)boronic acid Product Page. Retrieved from

-

Lennox, A. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews. (General reference for boronic acid stability).

-

Hall, D. G. (Ed.). (2011).[3] Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH.

-

Chem-Impex. Boronic Acid Handling Guidelines. Retrieved from

Sources

Methodological & Application

Application Notes and Protocols: Reductive Amination of 2-Formylphenylboronic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

These application notes provide a comprehensive guide to the reductive amination of 2-formylphenylboronic acid and its derivatives. This protocol is a cornerstone reaction for the synthesis of a wide array of boron-containing compounds, including the medicinally relevant benzoxaboroles and benzazaboroles.[1][2][3][4] This document offers detailed procedural steps, mechanistic insights, and critical considerations for successful execution in a research and development setting.

Introduction: The Strategic Importance of Boron-Containing Scaffolds

2-Formylphenylboronic acid is a versatile bifunctional molecule, featuring a reactive aldehyde and a boronic acid moiety. This unique arrangement makes it a valuable building block in medicinal chemistry and materials science. The reductive amination of this substrate provides a direct and efficient route to 2-(aminomethyl)phenylboronic acids and their cyclized derivatives.[5] These products are not only significant as standalone molecules but also serve as key intermediates in the synthesis of complex heterocyclic systems. For instance, intramolecular cyclization of the reductive amination product can lead to the formation of benzoxaboroles, a class of compounds with demonstrated antifungal and anticancer activities.[3][4] Similarly, reaction with amino acids can yield benzazaboroles, which have shown potential as selective saccharide sensors and enzyme inhibitors.[1][2]

Mechanistic Overview: A Tale of Two Steps

Reductive amination is a robust method for forming carbon-nitrogen bonds. The reaction proceeds through a two-step sequence that can often be performed in a single pot ("direct reductive amination").[6]

-

Imine/Iminium Ion Formation: The reaction initiates with the nucleophilic attack of the amine on the aldehyde carbonyl group of the 2-formylphenylboronic acid. This is followed by dehydration to form an imine (from a primary amine) or an iminium ion (from a secondary amine). This step is typically reversible and can be facilitated by mildly acidic conditions or the use of dehydrating agents.[7][8]

-

Reduction: The newly formed C=N double bond of the imine or iminium ion is then reduced by a selective hydride-donating reagent to yield the final amine product.[7] A crucial aspect of this step is the choice of a reducing agent that chemoselectively reduces the imine/iminium ion in the presence of the starting aldehyde.[6]

Figure 1: General mechanism of reductive amination.

Key Experimental Parameters

The success of a reductive amination reaction hinges on the careful selection of several key parameters:

The Reducing Agent: A Matter of Selectivity

The choice of reducing agent is paramount for a successful one-pot reductive amination. The ideal reagent should rapidly reduce the iminium ion intermediate while only slowly, if at all, reducing the starting aldehyde.

-

Sodium Triacetoxyborohydride (NaBH(OAc)₃ or STAB): This is often the reagent of choice for reductive aminations.[6][9] Its reduced reactivity compared to sodium borohydride allows for the selective reduction of the protonated imine in the presence of the aldehyde.[10][11] STAB is particularly effective in aprotic solvents like dichloromethane (DCM) or 1,2-dichloroethane (DCE) and often benefits from the presence of a small amount of acetic acid to catalyze imine formation.[6][10]

-

Sodium Cyanoborohydride (NaBH₃CN): Another mild and selective reducing agent, NaBH₃CN is effective under weakly acidic conditions (pH 4-6).[12] However, a significant drawback is its high toxicity and the potential to generate hydrogen cyanide gas, necessitating careful handling and quenching procedures.[10][13]

-

Sodium Borohydride (NaBH₄): While a powerful and inexpensive reducing agent, NaBH₄ can reduce both the starting aldehyde and the intermediate imine, potentially leading to lower yields of the desired product.[13] Its use is more suited to a two-step (indirect) procedure where the imine is pre-formed and isolated before the addition of the reducing agent.[14]

Solvent Selection

The choice of solvent can influence the rate of both imine formation and reduction.

-

Aprotic Solvents: Dichloromethane (DCM), 1,2-dichloroethane (DCE), and tetrahydrofuran (THF) are commonly used, especially with sodium triacetoxyborohydride.[6]

-

Protic Solvents: Methanol (MeOH) can be used, particularly in two-step procedures with NaBH₄, as it facilitates rapid imine formation.[10] However, care must be taken as some reducing agents, like STAB, are water-sensitive and react with alcohols.[6]

The Role of pH

The pH of the reaction medium is a critical factor. Imine formation is typically acid-catalyzed but the imine itself can be unstable to hydrolysis under strongly acidic conditions. Furthermore, the hydride reducing agents can decompose in strongly acidic media. A weakly acidic environment (pH ~5-7) is generally optimal.[12] Acetic acid is often added in catalytic amounts to achieve this.[10]

Experimental Protocols

The following protocols are provided as a general guideline and may require optimization based on the specific amine substrate.

Protocol 1: One-Pot Reductive Amination with a Primary Amine using NaBH(OAc)₃

This protocol is suitable for the reaction of 2-formylphenylboronic acid with a primary amine to yield a secondary amine product.

Materials:

-

2-Formylphenylboronic acid

-

Primary amine (1.0 - 1.2 equivalents)

-

Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 - 2.0 equivalents)

-

Anhydrous Dichloromethane (DCM)

-

Glacial Acetic Acid (optional, 1-2 equivalents)

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2-formylphenylboronic acid.

-

Dissolve the boronic acid in anhydrous DCM.

-

Add the primary amine to the solution and stir for 20-30 minutes at room temperature to facilitate imine formation. If the reaction is sluggish, a catalytic amount of glacial acetic acid can be added.

-

In a single portion, add sodium triacetoxyborohydride to the stirring mixture. Be aware of potential gas evolution.

-

Allow the reaction to stir at room temperature for 3-24 hours. Monitor the reaction progress by an appropriate method (e.g., TLC or LC-MS).

-

Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

-

Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Reductive Amination with a Secondary Amine leading to Benzoxaborole Derivatives

The reaction of 2-formylphenylboronic acid with certain secondary amines can proceed with subsequent cyclization to form substituted benzoxaboroles.[15]

Materials:

-

2-Formylphenylboronic acid

-

Secondary amine (e.g., thiomorpholine) (1.0 - 1.2 equivalents)

-

Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equivalents)

-

Anhydrous 1,2-Dichloroethane (DCE)

Procedure:

-

Suspend 2-formylphenylboronic acid in anhydrous DCE in a round-bottom flask under an inert atmosphere.

-

Add the secondary amine and stir the mixture for 30 minutes at room temperature.

-

Add sodium triacetoxyborohydride in one portion.

-

Stir the reaction mixture at room temperature for 12-24 hours.

-

Monitor the reaction for the consumption of starting material and formation of the product.

-

Work-up the reaction as described in Protocol 1.

-

Purify the product by column chromatography or recrystallization.

Figure 2: General experimental workflow for reductive amination.

Troubleshooting and Key Considerations

| Problem | Potential Cause | Suggested Solution |

| Low or No Product Formation | Incomplete imine formation. | Add a catalytic amount of acetic acid. Use a dehydrating agent like molecular sieves. Consider pre-forming the imine in a separate step. |

| Deactivated reducing agent. | Use fresh, high-quality sodium triacetoxyborohydride. | |

| Formation of Alcohol Byproduct | Reducing agent is too reactive. | Switch to a milder reducing agent like NaBH(OAc)₃ if using NaBH₄ in a one-pot reaction. |

| Imine formation is too slow. | Ensure the amine is sufficiently nucleophilic. Consider gentle heating to promote imine formation before adding the reducing agent. | |

| Deboronation (Loss of -B(OH)₂ group) | Reaction conditions are too harsh (e.g., strongly acidic or basic). | Maintain a mildly acidic to neutral pH during the reaction. Avoid prolonged heating. Deboronation can be sensitive to the specific amine used.[15] |

| Over-alkylation (with primary amines) | The secondary amine product reacts with another molecule of the aldehyde. | Use a slight excess of the primary amine. A stepwise procedure of forming and isolating the imine before reduction can also prevent this.[10] |

Summary of Reaction Conditions

| Parameter | Condition 1 (General Purpose) | Condition 2 (For Weakly Nucleophilic Amines) | Condition 3 (Two-Step) |

| Reducing Agent | Sodium Triacetoxyborohydride | Sodium Triacetoxyborohydride | Sodium Borohydride |

| Equivalents of Reductant | 1.5 - 2.0 | 1.5 - 2.0 | 1.5 - 2.0 |

| Solvent | DCM or DCE | DCE | Methanol |

| Amine Equivalents | 1.0 - 1.2 | 1.2 - 1.5 | 1.0 |

| Additive | Acetic Acid (catalytic) | Acetic Acid (1-2 equiv.) | None (for reduction step) |

| Temperature | Room Temperature | Room Temperature to 40 °C | Room Temperature |

| Key Feature | One-pot, high functional group tolerance.[10] | Drives imine formation for less reactive amines. | Useful when over-alkylation is a concern.[10] |

References

- O'Brien, C. J., et al. (2025). Amino-acid derived benzazaboroles: structure and function of a new chemotype. Organic & Biomolecular Chemistry.

- O'Brien, C. J., et al. (2025). Amino-acid derived benzazaboroles: structure and function of a new chemotype. Organic & Biomolecular Chemistry (RSC Publishing).

- Myers, J. W. (n.d.).

- (n.d.).

- (n.d.). Sodium Triacetoxyborohydride. Sigma-Aldrich.

- Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry.

- (2025). Reactivity of 2-formylphenylboronic acid toward secondary aromatic amines in amination–reduction reactions.

- (n.d.).

- Adamczyk-Woźniak, A., et al. (n.d.). Amination-reduction reaction as simple protocol for potential boronic molecular receptors. Insight in supramolecular structure. Central European Journal of Chemistry.

- Zhang, J., et al. (2019). Design, Synthesis, and Structure–Activity Relationship of 7-Propanamide Benzoxaboroles as Potent Anticancer Agents. Journal of Medicinal Chemistry.

- (2024). Sodium triacetoxyborohydride: Applications in Selective Reductive Amination and its Detection Method. ChemicalBook.

- (n.d.). Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents. Organic Reactions.

- Zhang, J., et al. (2013). The synthesis of benzoxaboroles and their applications in medicinal chemistry. Science China Chemistry.

- (n.d.).

- (2026).

- (2017). Efficient Synthesis of Secondary Amines by Reductive Amination of Curdlan Staudinger Ylides. McMaster University.

- (2019). Reductive amination in case of secondary amines. Chemistry Stack Exchange.

Sources

- 1. Amino-acid derived benzazaboroles: structure and function of a new chemotype - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB00948K [pubs.rsc.org]

- 2. Amino-acid derived benzazaboroles: structure and function of a new chemotype - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. semanticscholar.org [semanticscholar.org]

- 5. d-nb.info [d-nb.info]

- 6. Sodium triacetoxyborohydride: Applications in Selective Reductive Amination and its Detection Method_Chemicalbook [chemicalbook.com]

- 7. Reductive amination - Wikipedia [en.wikipedia.org]

- 8. Reductive Amination - Wordpress [reagents.acsgcipr.org]

- 9. Sodium Triacetoxyborohydride [sigmaaldrich.com]

- 10. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 11. researchgate.net [researchgate.net]

- 12. alfa-chemistry.com [alfa-chemistry.com]

- 13. masterorganicchemistry.com [masterorganicchemistry.com]

- 14. dataset-dl.liris.cnrs.fr [dataset-dl.liris.cnrs.fr]

- 15. researchgate.net [researchgate.net]

Application Notes and Protocols for the Use of (4-Butoxy-2-formylphenyl)boronic acid as a Covalent Organic Framework Linker

Introduction: A New Frontier in Functional Covalent Organic Frameworks

Covalent Organic Frameworks (COFs) are a class of crystalline porous polymers that have garnered significant attention for their highly ordered structures, tunable porosity, and vast potential in applications ranging from gas storage and separation to catalysis and drug delivery.[1][2] The rational design of COFs is predicated on the selection of appropriate organic building blocks, or linkers, which dictates the framework's topology, stability, and functionality. Boronic acid-containing linkers have been foundational in the development of COFs, primarily through the formation of robust boronate ester or boroxine linkages.[3][4]

This application note provides a detailed guide for researchers, scientists, and drug development professionals on the utilization of a specialized linker, (4-Butoxy-2-formylphenyl)boronic acid , in the synthesis of novel COFs. This bifunctional linker is uniquely positioned to create COFs with tailored properties. The boronic acid moiety serves as the primary anchor for forming the boronate ester backbone of the framework. The ortho-formyl group provides a reactive handle for post-synthetic modification or can participate in secondary reactions, while the para-butoxy group introduces a hydrophobic microenvironment within the COF pores. This alkyl chain is anticipated to enhance the hydrolytic stability of the resulting boronate ester linkages, a common challenge for this class of COFs.[5]

The strategic incorporation of the butoxy group is a key design element. Studies have shown that alkylation within the pores of boronate ester-linked COFs can significantly improve their stability in aqueous environments.[5] This enhanced stability is crucial for applications in biological systems, such as drug delivery, where the framework must maintain its integrity to ensure controlled release of therapeutic agents. Furthermore, the presence of both formyl and butoxy functionalities on the same linker allows for the creation of multifunctional COFs with complex pore chemistries, opening new avenues for the design of sophisticated materials for targeted applications.

PART 1: Synthesis of (4-Butoxy-2-formylphenyl)boronic acid

The synthesis of (4-Butoxy-2-formylphenyl)boronic acid is a crucial first step. While a detailed synthetic protocol is beyond the scope of this application note, a general retrosynthetic analysis points to a multi-step synthesis starting from commercially available precursors. A plausible route involves the butylation of a suitably protected 4-hydroxybenzaldehyde derivative, followed by ortho-lithiation and borylation. Researchers should refer to established organometallic chemistry literature for detailed procedures.

PART 2: Solvothermal Synthesis of a Boronate Ester-Linked COF

The following protocol describes a general method for the solvothermal synthesis of a 2D boronate ester-linked COF using (4-Butoxy-2-formylphenyl)boronic acid and a complementary catechol-based linker, such as 2,3,6,7,10,11-hexahydroxytriphenylene (HHTP).

Causality Behind Experimental Choices

-

Solvent System: A mixture of a high-boiling point solvent (e.g., mesitylene or 1,2-dichlorobenzene) and a more polar solvent (e.g., 1,4-dioxane or N,N-dimethylacetamide) is often employed. The high-boiling component provides the necessary temperature for the reaction to proceed, while the polar component aids in the dissolution of the starting materials. The choice of solvent can significantly impact the crystallinity of the resulting COF.[6]

-

Reaction Temperature: A temperature of 120 °C is a common starting point for boronate ester COF synthesis. This temperature provides sufficient thermal energy to drive the condensation reaction while minimizing side reactions.

-

Degassing: The freeze-pump-thaw cycles are critical for removing dissolved gases, particularly oxygen, from the reaction mixture. Oxygen can interfere with the reaction and lead to the formation of amorphous byproducts.

-

Catalyst: While many boronate ester formations proceed without an explicit catalyst, in some cases, a Lewis acid catalyst such as BF·OEt can be used to promote the reaction, especially when using protected catechol monomers.[7]

Experimental Workflow Diagram

Caption: Standard workflow for the characterization of a newly synthesized COF.

Detailed Characterization Protocols

-

Powder X-ray Diffraction (PXRD):

-

Purpose: To confirm the crystallinity and determine the structure of the COF.

-

Protocol: A small amount of the activated COF powder is placed on a zero-background sample holder. The PXRD pattern is collected over a 2θ range of 2-40° with a step size of 0.02°. The experimental pattern should be compared with a simulated pattern generated from a plausible structural model of the COF. [8][9]

-

-

Fourier-Transform Infrared (FTIR) Spectroscopy:

-

Purpose: To verify the formation of the boronate ester linkages and the presence of the functional groups from the linkers.

-

Protocol: The activated COF sample is mixed with KBr powder and pressed into a pellet. The FTIR spectrum is recorded from 4000 to 400 cm. Key vibrational bands to look for include the B-O stretching of the boronate ester (around 1350 cm⁻¹) and the C=O stretching of the formyl group (around 1690 cm⁻¹). A decrease in the intensity of the O-H stretching band from the boronic acid and catechol starting materials is also indicative of successful bond formation. [8]

-

-

Thermogravimetric Analysis (TGA):

-

Purpose: To evaluate the thermal stability of the COF.

-

Protocol: A small amount of the activated COF is heated in a TGA instrument under a nitrogen atmosphere from room temperature to 800 °C at a heating rate of 10 °C/min. The temperature at which significant weight loss occurs indicates the decomposition temperature of the framework.

-

-

Gas Sorption Analysis:

-

Purpose: To determine the porosity, surface area (BET), and pore size distribution of the COF.

-

Protocol: A sample of the activated COF is placed in a gas sorption analyzer. Nitrogen or argon sorption isotherms are measured at 77 K. The BET surface area is calculated from the adsorption data in the relative pressure range of 0.05-0.3. The pore size distribution can be determined using methods such as Non-Local Density Functional Theory (NLDFT).

-

Expected Results and Interpretation

| Technique | Expected Observation | Interpretation |

| PXRD | Sharp diffraction peaks | Indicates a crystalline, ordered framework. |

| FTIR | Appearance of B-O stretch (~1350 cm⁻¹), disappearance/reduction of broad O-H stretch | Confirms the formation of boronate ester linkages. |

| TGA | High decomposition temperature (>400 °C) | Demonstrates good thermal stability of the covalent framework. |

| Gas Sorption | Type I or Type IV isotherm | Confirms permanent porosity and allows for the calculation of surface area and pore volume. |

PART 4: Properties and Potential Applications

Influence of the Butoxy Group on Hydrolytic Stability

A significant challenge for boronate ester-linked COFs is their susceptibility to hydrolysis. [10][11]The butoxy group in (4-Butoxy-2-formylphenyl)boronic acid is strategically positioned to mitigate this instability. The alkyl chain creates a more hydrophobic environment within the pores of the COF, which can repel water molecules and protect the boronate ester linkages from hydrolytic cleavage. [5] To assess the hydrolytic stability, the COF can be suspended in aqueous solutions at different pH values (e.g., acidic, neutral, and basic) for varying time periods. The structural integrity can be monitored by periodically collecting and analyzing the PXRD patterns of the material. A retention of crystallinity over time indicates enhanced stability.

Potential for Post-Synthetic Modification

The ortho-formyl group on the linker provides a valuable site for post-synthetic modification. This aldehyde functionality can undergo a variety of chemical transformations, such as imine condensation with amines, to introduce new functional groups into the COF pores. This allows for the fine-tuning of the COF's properties for specific applications. For example, the introduction of charged or polar groups could enhance the COF's affinity for specific drug molecules.

Application in Drug Delivery

The unique structural features of COFs derived from (4-Butoxy-2-formylphenyl)boronic acid make them promising candidates for drug delivery applications. [1]

-

High Porosity and Surface Area: Allows for high drug loading capacity.

-

Tunable Pore Size: Enables the encapsulation of a wide range of therapeutic molecules.

-

Enhanced Stability: The butoxy groups contribute to improved stability in physiological environments.

-

Functionalizable Pores: The formyl groups can be modified to introduce specific functionalities that can interact with drug molecules or target specific cells.

Furthermore, the boronate ester linkage itself can be responsive to changes in pH. [12]In acidic environments, such as those found in tumor microenvironments or endosomes, the hydrolysis of the boronate ester can be accelerated, leading to the degradation of the framework and the controlled release of the encapsulated drug. This pH-responsive behavior is highly desirable for targeted drug delivery systems.

Conclusion

(4-Butoxy-2-formylphenyl)boronic acid is a versatile and promising linker for the synthesis of novel covalent organic frameworks. Its bifunctional nature allows for the creation of COFs with enhanced hydrolytic stability, tunable porosity, and functionalizable pore environments. The protocols and insights provided in this application note are intended to serve as a comprehensive guide for researchers in the fields of materials science, chemistry, and drug development to explore the full potential of this exciting building block in the rational design of advanced functional materials.

References

-

Lanni, L. M., & Lavigne, J. J. (2011). Enhanced hydrolytic stability of self-assembling alkylated two-dimensional covalent organic frameworks. Journal of the American Chemical Society, 133(35), 13973–13975. [Link]

-

Understanding the Hydrolytic Stability of Covalent Organic Frameworks. (2018). Advanced Science News. [Link]

-

Jackson, K. T., Reich, T. E., & El-Kaderi, H. M. (2012). Growth rates and water stability of 2D boronate ester covalent organic frameworks. Chemical Communications, 48(71), 8823–8225. [Link]

-

ChemRxiv. (2023). A Water-Stable Boronate Ester Cage. [Link]

-

Li, H., Zhang, J., & Brédas, J. L. (2017). Hydrolytic Stability of Boronate Ester-Linked Covalent Organic Frameworks. The Journal of Physical Chemistry C, 121(49), 27346–27352. [Link]

-

Wang, L., et al. (2017). Applications of covalent organic frameworks (COFs): From gas storage and separation to drug delivery. Chinese Chemical Letters, 28(10), 1899-1907. [Link]

-

ResearchGate. (2017). Construction of boronate ester based single-layered covalent organic frameworks. [Link]

-

Li, Z., et al. (2024). 2D to 3D Reconstruction of Boron-Linked Covalent–Organic Frameworks. Journal of the American Chemical Society. [Link]

-

Lanni, L. M., & Lavigne, J. J. (2006). Facile Synthesis of a Highly Crystalline, Covalently Linked Porous Boronate Network. Chemistry of Materials, 18(25), 6049–6051. [Link]

-

National Institutes of Health. (2024). 2D to 3D Reconstruction of Boron-Linked Covalent–Organic Frameworks. [Link]

-

National Institutes of Health. (2024). Boronate Ester Hydrogels for Biomedical Applications: Challenges and Opportunities. [Link]

-

CAS. (2025). Covalent Organic Frameworks (COFs) are driving breakthroughs in renewable energy and biomedicine. [Link]

-

ChemRxiv. (2021). Enabling Solution Processible COFs through Suppression of Precipitation during Solvothermal Synthesis. [Link]

-

Birmingham City University. (2024). Covalent organic frameworks: a review of synthesis methods, properties and applications for per‐ and poly‐fluoroalkyl substances removal. [Link]

-

ResearchGate. (2017). Boronate-ester-linked COF-5. (A) Synthesis of stable colloidal COF-5... [Link]

-

Lanni, L. M. (2010). Design, Synthesis, Characterization, and Evaluation of Boronate Ester-Linked Porous Materials: Covalent Organic Frameworks and Polymers of Intrinsic Microporosity. Scholar Commons. [Link]

-

Scilit. (2026). Synthesis of spiro borate-linked covalent organic frameworks (COFs) based on 1,3-diol borates. [Link]

-

Liu, Y., et al. (2022). A two-step solvothermal procedure to improve crystallinity of covalent organic frameworks and achieve scale-up preparation. Chinese Chemical Letters, 33(4), 1969-1972. [Link]

-

MDPI. (2023). Covalent Organic Frameworks: From Structures to Applications. [Link]

-

Wikipedia. (n.d.). 4-Formylphenylboronic acid. [Link]

-

National Institutes of Health. (2016). Opportunities of Covalent Organic Frameworks for Advanced Applications. [Link]

-

ResearchGate. (2021). Boronic-acid-derived covalent organic frameworks: From synthesis to applications. [Link]

-

Organic Syntheses. (n.d.). 4. [Link]

-

Royal Society of Chemistry. (2022). Synthesis of covalent organic frameworks using sustainable solvents and machine learning. [Link]

-

Labinsights. (2024). Linkage forms of COFs linkers. [Link]

-

Berkeley Global Science Institute. (2015). Chemistry of Covalent Organic Frameworks. [Link]

-

Indian Academy of Sciences. (2018). Synthesis and characterization of a 2D covalent organic framework (COF) of hexagonal topology using boronate linkages. [Link]

- Google Patents. (n.d.). US6420597B2 - Process for preparing highly pure formylphenylboronic acids.

-

Chem-Impex. (n.d.). 4-Benzyloxy-2-formylphenylboronic acid. [Link]

-

ProQuest. (n.d.). Synthesis, Characterization and Application of 2D Covalent-organic-frameworks. [Link]

-

Royal Society of Chemistry. (2021). Boronic-acid-derived covalent organic frameworks: from synthesis to applications. [Link]

-

MDPI. (2020). Covalent Organic Framework Composites: Synthesis and Analytical Applications. [Link]

-

National Institutes of Health. (2019). Structure–Reactivity Relationships in Boronic Acid–Diol Complexation. [Link]

-

ResearchGate. (n.d.). Boroxine and boronate ester linkages for COFs. [Link]

Sources

- 1. Covalent Organic Frameworks (COFs) are driving breakthroughs in renewable energy and biomedicine | CAS [cas.org]

- 2. Opportunities of Covalent Organic Frameworks for Advanced Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. tcichemicals.com [tcichemicals.com]

- 4. Boronic-acid-derived covalent organic frameworks: from synthesis to applications - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. Enhanced hydrolytic stability of self-assembling alkylated two-dimensional covalent organic frameworks - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis of covalent organic frameworks using sustainable solvents and machine learning - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. labinsights.nl [labinsights.nl]

- 8. pubs.acs.org [pubs.acs.org]

- 9. 2D to 3D Reconstruction of Boron-Linked Covalent–Organic Frameworks - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Understanding the Hydrolytic Stability of Covalent Organic Frameworks - Advanced Science News [advancedsciencenews.com]

- 11. researchgate.net [researchgate.net]

- 12. Boronate Ester Hydrogels for Biomedical Applications: Challenges and Opportunities - PMC [pmc.ncbi.nlm.nih.gov]

Technical Application Note: Scalable Synthesis of 4-Butoxy-2-(hydroxymethyl)phenylboronic Acid